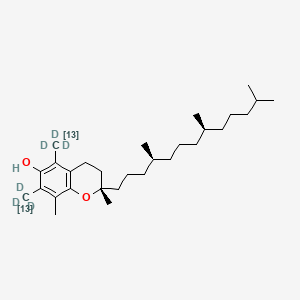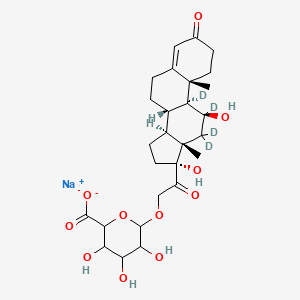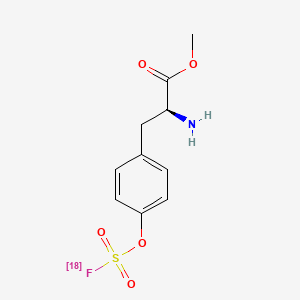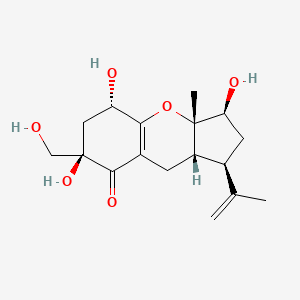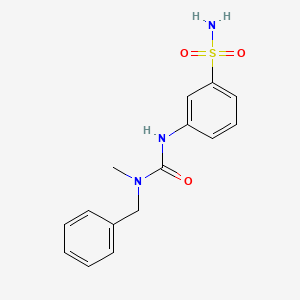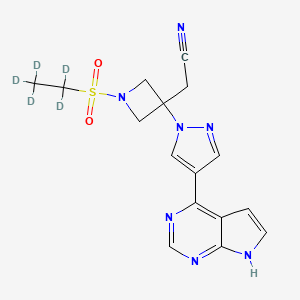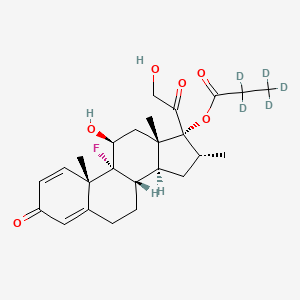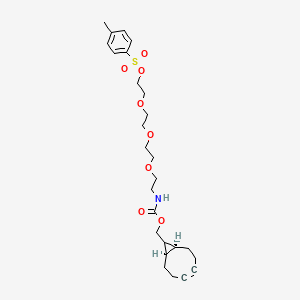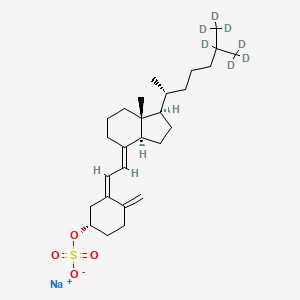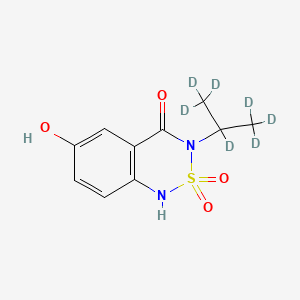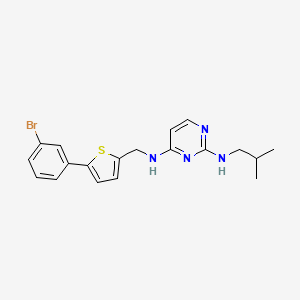
Antibacterial agent 72
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 72 is a synthetic compound known for its potent antibacterial properties. It is used to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has garnered significant attention due to its effectiveness and unique mechanism of action, making it a valuable asset in the field of antimicrobial therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 72 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the efficiency of the synthesis. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound in its pure form .
化学反应分析
Types of Reactions: Antibacterial Agent 72 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the gain of hydrogen or the loss of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions often result in the formation of new derivatives with enhanced or modified antibacterial properties .
科学研究应用
Antibacterial Agent 72 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and to screen for potential inhibitors of bacterial growth.
Medicine: this compound is explored for its therapeutic potential in treating infections caused by multidrug-resistant bacteria.
Industry: It is incorporated into various products, such as coatings and textiles, to provide antibacterial properties and prevent microbial contamination
作用机制
The mechanism of action of Antibacterial Agent 72 involves targeting specific bacterial pathways. It primarily disrupts the synthesis of bacterial cell walls, leading to cell lysis and death. The compound binds to key enzymes involved in cell wall synthesis, inhibiting their activity and preventing the formation of essential structural components. This action is highly specific to bacterial cells, minimizing the impact on human cells .
相似化合物的比较
Sulfonamides: These compounds also target bacterial cell wall synthesis but have a different chemical structure and mechanism of action.
Beta-lactams: This class of antibiotics, including penicillins and cephalosporins, shares a similar target but differs in their chemical composition and resistance profiles.
Oxazolidinones: These compounds inhibit protein synthesis in bacteria, offering a different approach to antibacterial therapy .
Uniqueness: Antibacterial Agent 72 stands out due to its unique chemical structure and potent activity against drug-resistant bacteria. Its ability to specifically target bacterial cell wall synthesis with minimal side effects makes it a valuable addition to the arsenal of antibacterial agents .
属性
分子式 |
C19H21BrN4S |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
4-N-[[5-(3-bromophenyl)thiophen-2-yl]methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H21BrN4S/c1-13(2)11-23-19-21-9-8-18(24-19)22-12-16-6-7-17(25-16)14-4-3-5-15(20)10-14/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,24) |
InChI 键 |
DDSMIWLZASRKLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


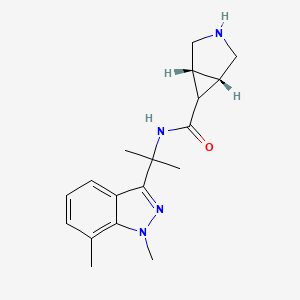
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
